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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for utilizing the DM21 density

functional within the PySCF computational chemistry package. It includes example scripts for

common calculations, a summary of performance benchmarks, and experimental protocols.

Introduction to DM21
The DeepMind 21 (DM21) functional is a machine-learned density functional that has shown

promising accuracy for a variety of chemical systems.[1][2] It is available as an extension to the

PySCF software package, allowing for its use in a range of quantum chemical calculations.[2]

Unlike traditional density functionals, DM21 is a neural network model that maps electron

density to the exchange-correlation energy.[2] This approach has demonstrated state-of-the-art

performance on several benchmark datasets, including GMTKN55 and QM9.[2][3]

Data Presentation
The performance of the DM21 functional has been evaluated on various benchmark sets.

Below is a summary of its Mean Absolute Error (MAE) compared to other common functionals

on the LMGB35 benchmark.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-interest
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.researchgate.net/figure/State-of-the-art-performance-by-DM21-on-benchmarks-All-errors-are-in-kcal-mol-A-The_fig2_356914883
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benchmark Basis Set Metric DM21 MAE PBE0 MAE SCAN MAE

LMGB35 6-31G(d,p)
Bond Lengths

(pm)
0.843 0.803 0.795

LMGB35 def2-TZVP
Bond Lengths

(pm)
0.625 0.948 0.595

LMGB35 cc-pVQZ
Energies

(kcal/mol)
2.151 3.757 3.978

Table 1: Mean Absolute Errors of DM21 and other functionals on the LMGB35 benchmark.[1]

Experimental Protocols
This section provides detailed protocols for performing single-point energy calculations and

geometry optimizations using the DM21 functional in PySCF.

Installation and Setup
Before running DM21 calculations, you need a working PySCF installation and the

density_functional_approximation_dm21 package.

Protocol 1: Installation

Install PySCF: Follow the official PySCF installation instructions. It is recommended to install

it from source to ensure all dependencies are correctly handled.

Install the DM21 library: The DM21 functional is available as a separate Python package.

Install it using pip:

Single-Point Energy Calculation
A single-point energy calculation computes the electronic energy of a molecule at a fixed

geometry.

Protocol 2: Single-Point Energy Calculation with DM21

Import necessary libraries: Import the gto and dft modules from pyscf and the dm21 library.
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Define the molecule: Create a pyscf.gto.Mole object to define the molecular geometry and

basis set.

Initialize the DFT object: Create a pyscf.dft.RKS object for a restricted Kohn-Sham

calculation.

Set the DM21 functional: The key step is to assign the DM21 functional to the _numint

attribute of the DFT object using dm21.NeuralNumInt.

Run the calculation: Execute the kernel() method to perform the self-consistent field (SCF)

calculation.

Geometry Optimization
Geometry optimization finds the minimum energy structure of a molecule.

Protocol 3: Geometry Optimization with DM21

Import necessary libraries: In addition to the modules for a single-point calculation, import

the optimizer from pyscf.geomopt.

Define the molecule and DFT object: Follow steps 2-4 from Protocol 2 to set up the molecule

and the DM21 functional.

Run the geometry optimization: Use the optimizer to perform the geometry optimization.

PySCF's geomopt module can interface with external optimizers like berny or geometric.

Example Scripts
Below are example Python scripts for running calculations with DM21 in PySCF.

Single-Point Energy of a Water Molecule
Geometry Optimization of a Methane Molecule
Visualizations
Workflow for a Single-Point Energy Calculation
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Start

Import PySCF and DM21

Define Molecule
(Geometry, Basis Set)

Setup RKS Calculation

Set DM21 Functional
mf._numint = dm21.NeuralNumInt(...)

Run SCF Calculation
(mf.kernel())

Obtain Energy

End

Click to download full resolution via product page

Caption: Workflow for a single-point energy calculation using DM21 in PySCF.

Workflow for a Geometry Optimization
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Caption: General workflow for a geometry optimization calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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